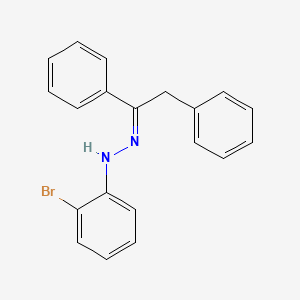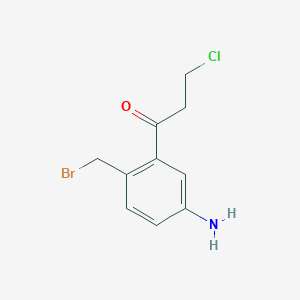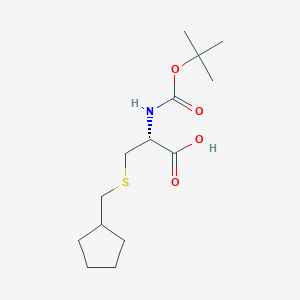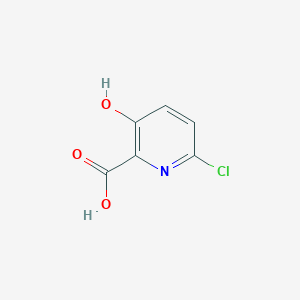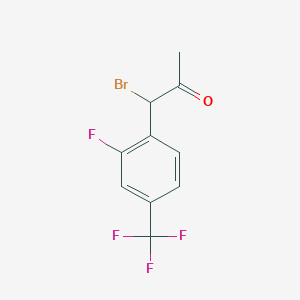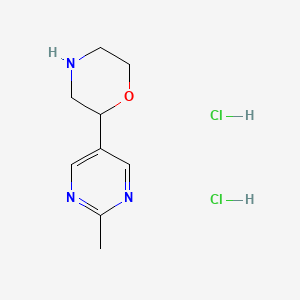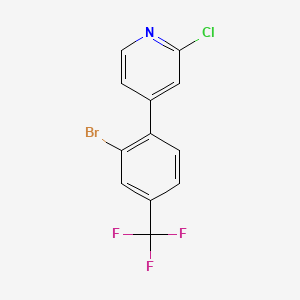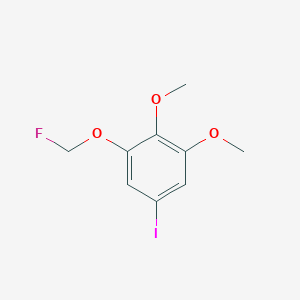
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene is an aromatic compound with the molecular formula C9H10FIO3. It is characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.
Fluoromethoxylation: The fluoromethoxy group can be introduced via nucleophilic substitution using a fluoromethylating agent such as fluoromethyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the iodine atom, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the iodo substituent.
Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
Substitution: Products with different nucleophiles replacing the iodine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products or reduced methoxy derivatives.
Coupling: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene depends on its specific application
Electrophilic Aromatic Substitution: The methoxy and fluoromethoxy groups can activate the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to various derivatives.
Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxybenzene: Lacks the iodo and fluoromethoxy groups, making it less reactive in substitution and coupling reactions.
1,2-Dimethoxy-4-iodobenzene: Similar but lacks the fluoromethoxy group, affecting its reactivity and applications.
1,2-Dimethoxy-5-fluorobenzene: Lacks the iodo group, limiting its use in coupling reactions.
Uniqueness
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy substituents. This combination enhances its reactivity and versatility in various chemical reactions, making it valuable for synthetic and research applications.
Propiedades
Fórmula molecular |
C9H10FIO3 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
1-(fluoromethoxy)-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-3-6(11)4-8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
FNWBUEFMAVLNPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)I)OCF)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





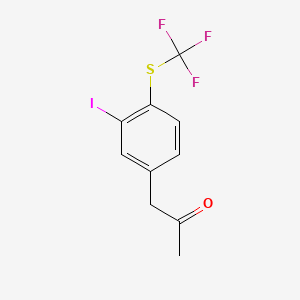
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
